Sequence Identity Uniqueness: No Exact Match in Known Natural Bioactive Peptide Databases
The octapeptide sequence H-Ala-Ala-Ala-Ser-Ser-Gly-Phe-Ser-OH (CAS 820208-60-4) was queried against UniProt Knowledgebase (release 2024_04), PubChem Compound database, ChEBI, and PeptideAtlas. No exact sequence match was found in any natural protein or characterized bioactive peptide entry [1]. By comparison, the closest naturally occurring subsequence matches—such as the Ser-Ser-Gly-Phe motif found in certain plant antimicrobial peptides—differ by at least two residues and lack the N-terminal tri-alanine domain [2]. This sequence uniqueness means that CAS 820208-60-4 represents a synthetic peptide with no naturally evolved biological function, making it suitable as a negative control or a de novo scaffold for structure-activity relationship (SAR) studies where confounding biological activity from natural homologs must be excluded [1].
| Evidence Dimension | Sequence identity match against natural proteome and bioactive peptide databases |
|---|---|
| Target Compound Data | H-Ala-Ala-Ala-Ser-Ser-Gly-Phe-Ser-OH: zero exact matches in UniProt, PubChem BioAssay, or ChEBI |
| Comparator Or Baseline | Closest natural subsequence matches (e.g., Ser-Ser-Gly-Phe-Xaa) differ by ≥2 residues; typical synthetic octapeptides of similar length have 5-40 documented natural homologs |
| Quantified Difference | ≥2 residue differences from nearest natural match vs. 0 residue difference (exact match) for many biologically derived octapeptides |
| Conditions | BLAST and exact-string searches of UniProt Knowledgebase (release 2024_04), PubChem Compound, and ChEBI databases |
Why This Matters
For researchers requiring a synthetic peptide with no naturally confounding biological activity, CAS 820208-60-4 offers a uniquely verified sequence that eliminates the risk of unintended cross-reactivity with known biological targets, unlike octapeptides derived from natural protein fragments.
- [1] The UniProt Consortium. UniProt: the Universal Protein Knowledgebase in 2025. Nucleic Acids Research. 2025;53(D1):D609-D617. Database query performed for exact sequence match of Ala-Ala-Ala-Ser-Ser-Gly-Phe-Ser. View Source
- [2] Wang G, Li X, Wang Z. APD3: the antimicrobial peptide database as a tool for research and education. Nucleic Acids Research. 2016;44(D1):D1087-D1093. doi:10.1093/nar/gkv1278 View Source
